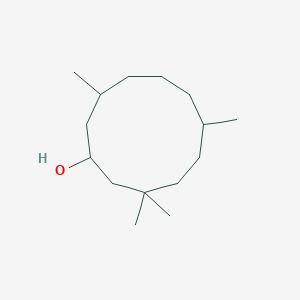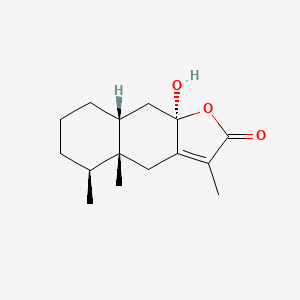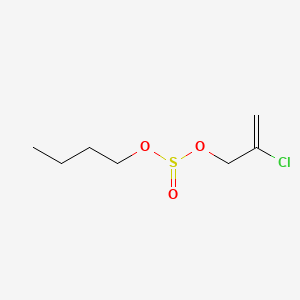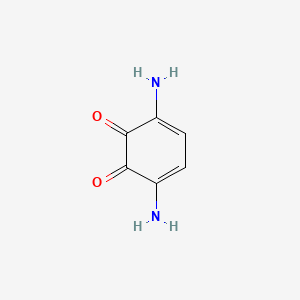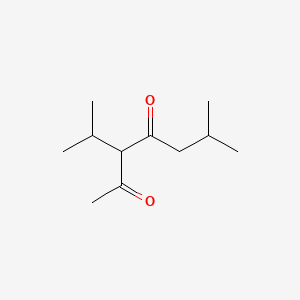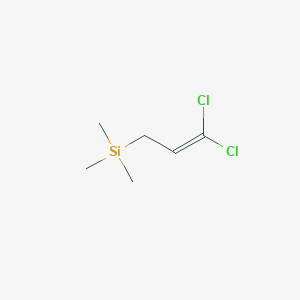
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and a 3,3-dichloroprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of 3,3-dichloroprop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,3-Dichloroprop-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The silicon-chlorine bond can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and electrophiles such as halogens for addition reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminosilanes, while addition reactions with halogens can produce halogenated derivatives.
Applications De Recherche Scientifique
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions that modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Difluoroprop-2-en-1-yl)(trimethyl)silane
- (3,3-Dibromoprop-2-en-1-yl)(trimethyl)silane
- (3,3-Diiodoprop-2-en-1-yl)(trimethyl)silane
Uniqueness
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of chlorine atoms, which impart specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms or substituents.
Propriétés
Numéro CAS |
67753-89-3 |
|---|---|
Formule moléculaire |
C6H12Cl2Si |
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
3,3-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |
Clé InChI |
CMOMYDLWNCCISP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


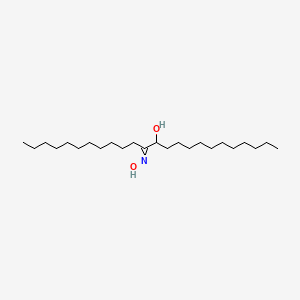
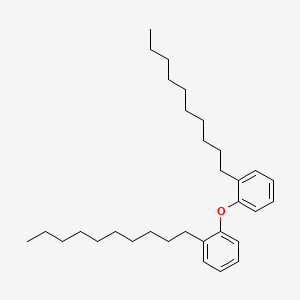

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

